3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol
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Overview
Description
3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol is a complex organic compound that features a unique combination of boron, pyrazole, and oxetane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the boron-containing dioxaborolane group. The final step involves the formation of the oxetane ring. Reaction conditions often include the use of palladium or copper catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can lead to the formation of boron-free derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron-containing group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-free pyrazole derivatives, and various substituted oxetane compounds. These products can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
What sets 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol apart from similar compounds is its unique combination of functional groups. The presence of both the boron-containing dioxaborolane and the oxetane ring provides distinct reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21BN2O4 |
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Molecular Weight |
280.13 g/mol |
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]oxetan-3-ol |
InChI |
InChI=1S/C13H21BN2O4/c1-11(2)12(3,4)20-14(19-11)10-5-15-16(6-10)7-13(17)8-18-9-13/h5-6,17H,7-9H2,1-4H3 |
InChI Key |
PMCGOBGZAYTAOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(COC3)O |
Origin of Product |
United States |
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